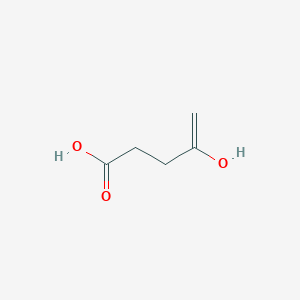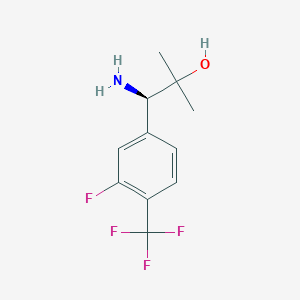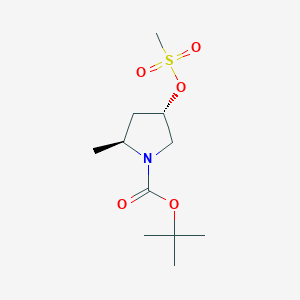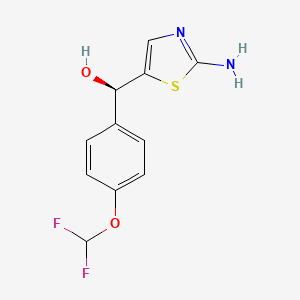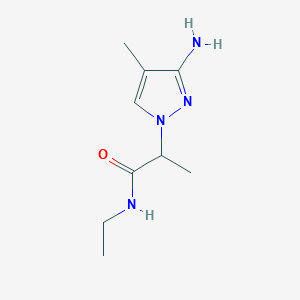
2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-ethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-ethylpropanamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-ethylpropanamide typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with N-ethylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the reaction. The mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise proportions. The reaction conditions are optimized to maximize yield and purity. After the reaction, the product is typically purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions where the amino group is converted to a nitro group.
Reduction: Reduction reactions can convert the carbonyl group in the amide to an alcohol.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: 2-(3-nitro-4-methyl-1H-pyrazol-1-yl)-N-ethylpropanamide
Reduction: 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-ethylpropanol
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-ethylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-ethylpropanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. The compound’s effects are mediated through pathways involving these molecular interactions, leading to its observed biological activities.
Comparison with Similar Compounds
- 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylacetamide
- 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-propylacetamide
- 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-benzylacetamide
Comparison: Compared to its analogs, 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-ethylpropanamide exhibits unique properties due to the presence of the ethyl group. This structural variation can influence its reactivity, solubility, and biological activity. For instance, the ethyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(3-amino-4-methylpyrazol-1-yl)-N-ethylpropanamide |
InChI |
InChI=1S/C9H16N4O/c1-4-11-9(14)7(3)13-5-6(2)8(10)12-13/h5,7H,4H2,1-3H3,(H2,10,12)(H,11,14) |
InChI Key |
HHBKIMPCSCCSFY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(C)N1C=C(C(=N1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


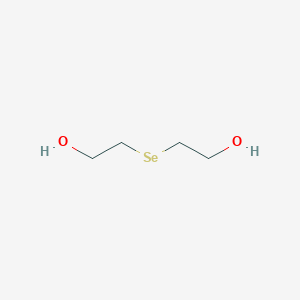
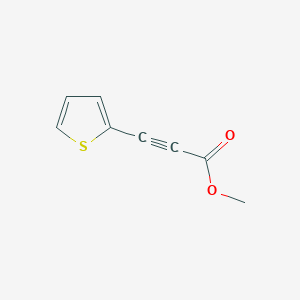
![{2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13341588.png)
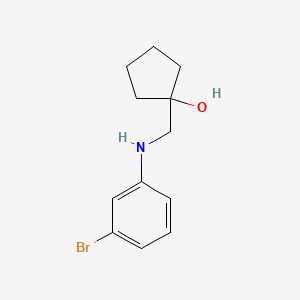
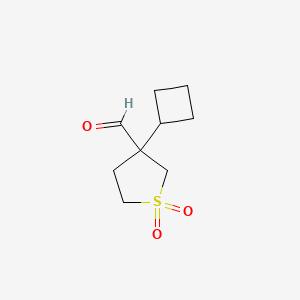
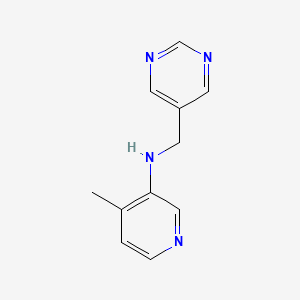


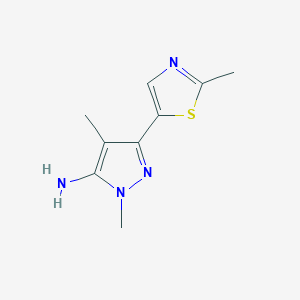
![3-Amino-1-[(1-methylcyclobutyl)methyl]-1,4-dihydropyridin-4-one](/img/structure/B13341638.png)
